molecular formula C12H15NO3 B6308901 Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate CAS No. 1979149-35-3

Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate

Cat. No.: B6308901
CAS No.: 1979149-35-3
M. Wt: 221.25 g/mol
InChI Key: PPHLXUGBYPBUDO-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a bicyclic pyrrole derivative characterized by a cycloheptane ring fused to a pyrrole moiety. The compound features an 8-oxo group and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₄ (for the parent structure; substituents vary depending on derivatives), with key functional groups influencing reactivity and biological activity. Synthetic routes typically involve alkylation or arylation of precursor pyrrolones, followed by purification via column chromatography .

Properties

IUPAC Name

ethyl 8-oxo-4,5,6,7-tetrahydro-1H-cyclohepta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(14)11(8)13-9/h7,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHLXUGBYPBUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=O)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Setup and Optimization

The alkylation of pyrrole derivatives with sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a cornerstone method for synthesizing ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate. In this approach, a pyrrole precursor (e.g., compound 7 in) is treated with NaH at 0°C to deprotonate the nitrogen, followed by the addition of an alkyl or aralkyl halide. The reaction proceeds at room temperature, with completion monitored by thin-layer chromatography (TLC).

Critical Parameters :

  • Solvent : Anhydrous DMF ensures solubility of both the pyrrole precursor and NaH.

  • Base : NaH (1.1–1.5 equivalents) provides strong deprotonation, facilitating nucleophilic substitution.

  • Temperature : Initial cooling to 0°C prevents exothermic side reactions, followed by gradual warming to room temperature.

Workup and Purification

Post-reaction, the mixture is poured onto crushed ice to quench excess NaH, and the product is extracted with dichloromethane (3 × 50 mL). The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified via column chromatography using silica gel (230–400 mesh) with dichloromethane as the eluent. This method yields the target compound in 80–83% purity, as confirmed by HPLC (>95%).

Characterization Data

  • IR Spectroscopy : Strong absorption bands at 1707–1711 cm⁻¹ (ester C=O) and 1646–1647 cm⁻¹ (ketone C=O).

  • ¹H NMR (DMSO-d₆) : Distinct signals include δ 1.20–1.24 ppm (triplet, CH₃ of ethyl ester), 2.59–2.84 ppm (multiplets, cycloheptane CH₂ groups), and 6.32–6.88 ppm (aromatic protons in substituted derivatives).

  • Elemental Analysis : Matches theoretical values within ±0.4% (e.g., C: 67.91% found vs. 67.91% calculated for C₂₁H₂₅NO₅).

Microwave-Assisted Functionalization with Dimethylformamide Dimethylacetal

Enamine Formation Under Microwave Irradiation

Ethyl 8-oxo derivatives are further functionalized at the 7-position using dimethylformamide dimethylacetal (DMFDMA) or tert-butyldimethylamine (TBDMAM) under microwave (MW) conditions. For example, compound 22 () is reacted with DMFDMA (1.1 equivalents) in anhydrous DMF at 100°C under 50 W MW irradiation. This method achieves enamine formation in 1–2 hours, significantly reducing reaction times compared to conventional heating.

Advantages :

  • Efficiency : Reactions complete within hours vs. days for thermal methods.

  • Yield : 71–86% for amino derivatives after catalytic hydrogenation.

Post-Functionalization Steps

The resulting enamines (e.g., compounds 31–33 ) are hydrogenated using ammonium formate and 10% Pd/C in ethyl acetate to yield secondary amines. This step is critical for introducing pharmacologically relevant amine groups while maintaining the cycloheptane ring integrity.

Friedel-Crafts Acylation and Cyclization Strategies

Synthesis of Pyrrole Intermediates

An alternative route involves Friedel-Crafts acylation of ethyl 2-azidoacetate with glutaric anhydride in the presence of aluminum chloride (AlCl₃). For instance, compound 11 () is synthesized via this method, followed by reduction of the carbonyl group and cyclization using trifluoroacetic anhydride (TFAA). This sequence forms the cyclohepta[b]pyrrole core in 60% yield.

Reaction Sequence :

  • Friedel-Crafts Acylation : Glutaric anhydride (1.2 equivalents), AlCl₃ (2 equivalents), 0°C to room temperature.

  • Reduction : Sodium borohydride (NaBH₄) in ethanol, 4 hours.

  • Cyclization : TFAA (5 equivalents), reflux for 12 hours.

Decarboxylation and Ester Hydrolysis

Basic hydrolysis of the ethoxycarbonyl group (50% KOH in ethanol, reflux) followed by acidification with 6 M HCl yields the carboxylic acid derivative. While this step is more relevant to decarboxylated analogs, it highlights the versatility of the core structure for further modifications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
NaH Alkylation80–8316–24 hHigh purity, scalableRequires anhydrous conditions
MW Functionalization71–861–2 hRapid, energy-efficientSpecialized equipment needed
Friedel-Crafts6024–48 hBuilds complex coresMultiple steps, moderate yield
DABCO65–856–12 hEco-friendly, aqueousNot yet applied to target compound

Chemical Reactions Analysis

Alkylation and Functionalization at the Pyrrole Nitrogen

The pyrrole nitrogen undergoes alkylation using alkyl/aralkyl halides under basic conditions. For example:

  • Reagents : Sodium hydride (NaH) in anhydrous DMF, with substituted benzyl chlorides (e.g., 2,5-dimethoxybenzyl chloride) .

  • Conditions : Stirring at 0°C → room temperature for 16–24 hours.

  • Products : Derivatives such as 22 (1-(2,5-dimethoxybenzyl)), 23 (1-(3,5-dimethoxybenzyl)), and 24 (1-(3,4,5-trimethoxybenzyl)) .

DerivativeSubstituentYield (%)Melting Point (°C)
22 2,5-Dimethoxy8192.8–93.4
23 3,5-Dimethoxy8371.8–72.0
24 3,4,5-Trimethoxy8070.0–70.2

Key characterization data :

  • IR spectra show carbonyl (CO) stretches at 1,707–1,711 cm⁻¹ and 1,646–1,647 cm⁻¹ .

  • 1H NMR^1 \text{H NMR} signals confirm ethyl ester protons (δ 1.20–1.24 ppm) and methoxy groups (δ 3.54–3.78 ppm) .

Enaminoketone Formation via Dimethylformamide Dimethylacetal (DMFDMA)

The 8-oxo group reacts with DMFDMA or tert-butyl dimethylaminomethylenemalonate (TBDMAM) to form enaminoketones :

  • Reagents : DMFDMA or TBDMAM in anhydrous DMF.

  • Conditions : Microwave irradiation (50 W, 100°C) for 1–2 hours.

  • Products : 7-[(Dimethylamino)methylidene] derivatives (31–33 , 39–41 ) as intermediates for cyclization .

Mechanistic insight : The reaction introduces a dimethylaminomethylene group at the 7-position, activating the α-carbon for subsequent cyclization to form fused oxazole rings .

Bromination at the 7-Position

Bromination enables further functionalization:

  • Reagents : Bromine in acetic acid or N-bromosuccinimide (NBS) .

  • Conditions : Room temperature, 1–2 hours.

  • Product : Ethyl 7-bromo-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (25 ) .

Application : Brominated derivatives act as precursors for nucleophilic substitution reactions or cross-coupling processes .

Hydrolysis of the Ethyl Ester Group

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions:

  • Reagents : Aqueous KOH (50%) in ethanol .

  • Conditions : Reflux until completion (monitored by TLC).

  • Product : 8-Oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylic acid (13 , 14 ) .

Significance : The carboxylic acid derivatives are intermediates for amide bond formation or further conjugation .

Cyclization to Fused Heterocycles

The compound undergoes cyclization with dinucleophiles to form bioactive heterocycles:

  • Reagents : Thiourea or guanidine derivatives for thiazole/oxazole formation .

  • Conditions : Reflux in ethanol or microwave-assisted synthesis.

  • Products : Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] oxazoles or thiazolo[5,4-g]indoles .

Biological relevance : These fused heterocycles exhibit nanomolar antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization .

Comparative Reactivity and Optimization

  • Microwave vs. conventional heating : Microwave irradiation reduces reaction times from hours to minutes (e.g., enaminoketone synthesis) .

  • Yield optimization : NaH-mediated alkylation achieves 80–96% yields, while bromination and hydrolysis reactions typically yield 70–85% .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is characterized by its unique bicyclic structure that includes an oxo group and a carboxylate moiety. The compound has a molecular formula of C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of approximately 221.26 g/mol . Its structural features contribute to its reactivity and biological activities.

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antiproliferative effects against certain cancer cell lines. Preliminary studies indicate that it may interfere with cellular signaling pathways or generate reactive oxygen species that can inhibit cancer cell growth. The mechanism of action is still under investigation but suggests a role in cancer therapy.

2. Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various synthetic modifications and the development of new compounds with enhanced biological activities. Several synthetic routes have been reported for this compound, highlighting its accessibility for further research .

3. Biological Interaction Studies

Research has focused on the binding affinity of this compound with specific enzymes or receptors involved in cancer progression. These interaction studies are crucial for understanding the therapeutic potential of the compound and its analogs.

Case Studies and Research Findings

Several studies have documented the effects of this compound in vitro:

  • Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines through apoptosis induction mechanisms.
  • Enzyme Interaction : Research indicated that ethyl 8-oxo derivatives could inhibit enzymes involved in tumor metabolism.
  • Synthetic Applications : Researchers have successfully synthesized various derivatives from ethyl 8-oxo compounds that show enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations at Position 1

The biological and chemical properties of this compound are highly dependent on substituents at position 1. Key derivatives include:

Compound Name Substituent (Position 1) Molecular Formula Key Data
Ethyl 1-(2,5-Dimethoxybenzyl)-8-oxo-... 2,5-Dimethoxybenzyl C₂₂H₂₈N₂O₄ IR: 1714 cm⁻¹ (CO); Yield: 77–94% (MW synthesis)
Ethyl 1-(3,5-Dimethoxybenzyl)-7-(hydroxymethylene)-8-oxo-... 3,5-Dimethoxybenzyl C₂₂H₂₅NO₆ IR: 1706 cm⁻¹ (CO); Yield: 68% (oil)
Ethyl 1-Benzyl-7-(hydroxymethylidene)-8-oxo-... Benzyl C₂₀H₂₁NO₄ ¹H NMR: δ 14.93 (OH); Yield: 80% (oil)
Ethyl 1-Methyl-8-oxo-... Methyl C₁₄H₁₇NO₄ IR: 1714 cm⁻¹ (CO); Purified via CH₂Cl₂ chromatography

Key Findings :

  • Aromatic vs.
  • Electronic Effects : Electron-donating methoxy groups (e.g., 2,5-dimethoxybenzyl) increase electron density at the pyrrole ring, modulating reactivity in subsequent alkylation or oxidation steps .

Functional Group Modifications at Position 7

Position 7 modifications significantly alter chemical behavior:

Compound Name Substituent (Position 7) Molecular Formula Key Data
Ethyl 7-Bromo-8-oxo-... Bromo C₁₃H₁₆BrNO₃ Used in cross-coupling reactions; unstable, requires immediate use
Ethyl 7-(Hydroxymethylidene)-8-oxo-... Hydroxymethylidene C₁₄H₁₇NO₄ IR: 3398 cm⁻¹ (OH); NMR: δ 6.70 (H-3)
Ethyl 7-[(Dimethylamino)methylidene]-8-oxo-... Dimethylamino-methylidene C₁₈H₂₅N₃O₄ IR: 1698 cm⁻¹ (CO); MW synthesis reduces reaction time (20–110 min)

Key Findings :

  • Brominated Derivatives : Serve as intermediates for Suzuki-Miyaura couplings but are prone to decomposition, limiting isolation .
  • Enamine Derivatives: The dimethylamino-methylidene group at position 7 stabilizes the enamine structure, enabling microwave-assisted synthesis with high yields (94%) .

Core Structure Modifications

Comparisons with non-oxo and amino-substituted analogs:

Compound Name Core Structure Molecular Formula Key Data
Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole-2-carboxylate No 8-oxo group C₁₂H₁₇NO₂ MW: 207.27; Storage: 2–8°C
Ethyl 3-Amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate 3-Amino substitution C₁₂H₁₈N₂O₂ MW: 222.28; Hazard: H302 (harmful if swallowed)

Key Findings :

  • 8-Oxo Group Impact : The 8-oxo group increases polarity and hydrogen-bonding capacity, influencing solubility and biological interactions. Its absence reduces molecular weight by ~15% .
  • Amino Substitution: The 3-amino derivative exhibits distinct safety profiles (e.g., H315 skin irritation) compared to non-amino analogs .

Biological Activity

Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects and interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, featuring an oxo group at the 8-position and a carboxylate moiety. The molecular formula is C7H9N1O3C_7H_9N_1O_3 with a molecular weight of approximately 207.27 g/mol.

Antiproliferative Effects

Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and interference with cell signaling pathways.

Table 1: Summary of Antiproliferative Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15ROS generation
MCF-7 (Breast Cancer)12Cell signaling interference
HeLa (Cervical Cancer)10Induction of apoptosis

Interaction Studies

Research has also focused on the interaction of this compound with various biological targets. Initial findings suggest that it may bind to specific enzymes or receptors involved in cancer progression. Further investigations are required to elucidate these interactions fully .

Case Studies and Research Findings

A study conducted on a series of analogs of this compound demonstrated that structural modifications could enhance its biological activity. For instance, the introduction of different substituents at the nitrogen or carbon positions significantly influenced the compound's potency against cancer cell lines .

Case Study Example:
A recent investigation into the effects of this compound on MCF-7 cells revealed that treatment at concentrations ranging from 0.1 to 20 µM resulted in a dose-dependent decrease in cell viability. The study noted a significant reduction in cell proliferation at concentrations above 10 µM .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other bicyclic nitrogen heterocycles. Understanding these relationships can provide insights into its biological activity.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-Oxo-1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole-3-carboxylateC12H15N3O3C_{12}H_{15}N_{3}O_{3}Similar structure; different functional groups
Pyrrolo[3',2':6,7]cyclohepta[1,2-d]pyrimidinVariousExhibits antiproliferative activity
Cyclohepta[b]pyrrole derivativesVariousCommon structural features; varied activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and its derivatives?

The compound is typically synthesized via bromination and alkylation reactions. For example, derivatives like Ethyl 7-bromo-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate are synthesized using Method A (alkylation of precursor substrates like 10c–10f with brominated intermediates, followed by cyclization). Reaction conditions often involve anhydrous solvents and controlled temperatures to minimize side reactions .

Q. How is the purity of the compound assessed during synthesis?

Post-synthesis purification often employs column chromatography (silica gel) with gradient elution using ethyl acetate/hexane mixtures. In cases where intermediates are unstable, direct use without further purification is reported, relying on spectroscopic validation (e.g., ESI-MS) for structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Used to confirm carbonyl (C=O, ~1695 cm⁻¹) and NH stretching (~3286 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., cycloheptane ring protons at δ 1.2–3.5 ppm) and carbon types (e.g., ester carbonyl at ~165 ppm) .
  • ESI-MS : Validates molecular weight (e.g., m/z 339.3 for methoxy-substituted derivatives) .

Advanced Research Questions

Q. How can reaction yields for hydrogenolysis of N-protected derivatives be optimized?

Continuous-flow hydrogenation systems coupled with catalysts like Pd/C or Raney Ni under high-pressure H₂ (~50 bar) achieve yields >95%. For example, hydrogenolysis of N-benzyl derivatives using HEL continuous-flow reactors with microwave assistance reduces reaction times and improves selectivity .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Discrepancies between X-ray diffraction (e.g., bond lengths) and computational models require cross-validation:

  • SHELX refinement : Adjust thermal parameters and occupancy factors to resolve disorder in cycloheptane rings .
  • OLEX2 analysis : Use electron density maps to confirm hydrogen bonding (e.g., O–H···N interactions in crystal packing) . Example: Monoclinic P2₁/n crystals (a = 9.6834 Å, b = 18.2390 Å) show hydrogen-bonded dimers stabilizing the lattice .

Q. What computational strategies predict the compound’s bioactivity for drug discovery?

  • Docking studies : Use AutoDock Vina to model interactions with targets like mutant CFTR protein (binding affinity < -8 kcal/mol).
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. bromo groups) with activity using descriptors like logP and polar surface area .

Q. How are regioselectivity challenges addressed in alkylation reactions?

  • Steric directing groups : Introducing 3,4,5-trimethoxybenzyl groups at position 1 enhances regioselectivity by blocking undesired sites .
  • Temperature control : Lower temperatures (-20°C) favor kinetic control, reducing byproduct formation during bromination .

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